molecular formula C19H22O5 B14367463 Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate CAS No. 90158-04-6

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate

Katalognummer: B14367463
CAS-Nummer: 90158-04-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: JXIDCWQFBLKCSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate is an organic compound with the molecular formula C18H22O5 It is a derivative of phenylacetic acid, featuring a benzyloxy group and two methoxy groups attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 2-(benzyloxy)-3,4-dimethoxyphenylacetic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux

The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenylacetic acid derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can be compared with other similar compounds, such as:

    Ethyl [2-(benzyloxy)-4-methoxyphenyl]acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.

    Ethyl [2-(benzyloxy)-3,4-dihydroxyphenyl]acetate:

    Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]propionate: Has a propionate ester group instead of an acetate group, which can influence its chemical behavior and uses.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90158-04-6

Molekularformel

C19H22O5

Molekulargewicht

330.4 g/mol

IUPAC-Name

ethyl 2-(3,4-dimethoxy-2-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C19H22O5/c1-4-23-17(20)12-15-10-11-16(21-2)19(22-3)18(15)24-13-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3

InChI-Schlüssel

JXIDCWQFBLKCSI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.